molecular formula C6H3Cl2NaO B3050915 Sodium 2,6-dichlorophenolate CAS No. 29726-01-0

Sodium 2,6-dichlorophenolate

Cat. No. B3050915
CAS RN: 29726-01-0
M. Wt: 184.98 g/mol
InChI Key: DFTXUFCGJGLWFN-UHFFFAOYSA-M
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Description

Sodium 2,6-dichlorophenolate, also known as Sodium 2,6-dichloroindophenolate, is an organic compound used in various applications . It is often used as a titration indicator to determine Vitamin C content of fruits . It acts as a redox dye to investigate the efficiency of gold nanoparticles (Au-NP) for the enzymatic activity of glucose oxidase . It is also used to compose UVB specific dosimeters and to measure the rate of photosynthesis .


Molecular Structure Analysis

The molecular formula of Sodium 2,6-dichlorophenolate is C12H6Cl2NNaO2 . The molecular weight is 290.08 (anhydrous basis) . The structure includes two chlorine atoms, a sodium atom, and an oxygen atom, among others .


Chemical Reactions Analysis

Sodium 2,6-dichlorophenolate is known to undergo redox reactions . In a study, it was found that the reduction of Sodium 2,6-dichlorophenolate to its final colorless product can be realized in multiple reaction pathways determined mainly by the proton-donating capacity of the solvent .


Physical And Chemical Properties Analysis

Sodium 2,6-dichlorophenolate is a solid compound . It has a maximum absorption at 605 nm . It is soluble in water . The compound is sensitive to light and should be stored at ambient temperatures .

Scientific Research Applications

Synthetic Processes

  • Sodium 2,6-dichlorophenolate plays a role in synthetic processes. For example, the synthesis of Methyl 2,6-dichlorophenoxyacetate uses 2,6-dichlorophenol as a raw material, with a high yield of the product achieved under optimized conditions (Qin Bing-chang, 2008).

Drug Release Optimization

  • It is used in the development and optimization of drug release methods. For instance, Diclofenac sodium (2-[(2,6-dichlorophenyl)amino]benzeneacetic acid monosodium salt) was a model drug in a study applying experimental design methodology for optimizing drug release (M. Kincl, S. Turk, F. Vrečer, 2005).

Environmental Monitoring

  • Sodium 2,6-dichlorophenolate is monitored in environmental samples, such as in dairy milk, where a gas chromatographic approach was developed for trace-level screening of dichlorophenols including 2,6-dichlorophenol (Kaelyn Gras et al., 2016).

Wastewater Treatment

  • In wastewater treatment, its removal has been studied. For example, immobilized horseradish peroxidase has been investigated for the removal of 2,4-dichlorophenol from wastewater (Shuai Wang et al., 2015).

Soil Remediation

  • Its behavior in the presence of surfactants has implications for soil remediation. The solubilization of chlorophenols like 2,6-dichlorophenol was enhanced significantly by certain surfactants, which is important for non-point source pollution control and soil remediation (Q. Zeng et al., 2013).

Analytical Chemistry

  • Sodium 2,6-dichlorophenolate is used in analytical chemistry, for instance, in the spectrophotometric detection of melamine in milk, where 2,6-dichlorophenol indophenol sodium is used as a chromogenic reagent (Xiao Xi-li, 2013).

Water Purification

  • It's involved in research on water purification techniques. For instance, its adsorption behavior was studied for developing procedures to purify industrial wastewaters (E. Ayranci, B. Conway, 2001).

Photoinduced Transformation

  • Research on photoinduced transformation processes of chlorophenols like 2,6-dichlorophenol under UV irradiation is another application, which is significant for environmental chemistry (D. Vione et al., 2007).

Metabolic Studies

  • It's used in studies related to metabolism, such as investigating the distribution and effects of metabolic uncouplers like 2,6-dichlorophenol in sludge culture (Yu Tian et al., 2013).

Safety And Hazards

Sodium 2,6-dichlorophenolate may form combustible dust concentrations in air . It is recommended to store it in a well-ventilated place and keep the container tightly closed . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

properties

IUPAC Name

sodium;2,6-dichlorophenolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O.Na/c7-4-2-1-3-5(8)6(4)9;/h1-3,9H;/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTXUFCGJGLWFN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[O-])Cl.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NaO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183879
Record name Sodium 2,6-dichlorophenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2,6-dichlorophenolate

CAS RN

29726-01-0
Record name Sodium 2,6-dichlorophenolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029726010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2,6-dichlorophenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2,6-dichlorophenolate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.268
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
TE Machonkin, MD Boshart, JA Schofield… - Inorganic …, 2014 - ACS Publications
Metal complexes incorporating the tris(3,5-diphenylpyrazolyl)borate ligand (Tp Ph2 ) and ortho-dihalophenolates were synthesized and characterized in order to explore metal–halogen …
Number of citations: 18 pubs.acs.org
J Serrano‐Plana, I Garcia‐Bosch… - Angewandte Chemie …, 2014 - Wiley Online Library
The bis(μ‐oxo)dicopper(III) species [Cu III 2 (μ‐O) 2 (m‐XYL MeAN )] 2+ (1) promotes the electrophilic ortho‐hydroxylation–defluorination of 2‐fluorophenolates to give the …
Number of citations: 35 onlinelibrary.wiley.com
SS Rocks, WW Brennessel, TE Machonkin… - Inorganic …, 2010 - ACS Publications
The new ligand cis,cis-1,3,5-tris-(E)-(tolylideneimino)cyclohexane (TACH-o-tolyl) forms a 1:1 complex with iron(II). Addition of substituted phenolates forms 1:1:1 ligand:iron:phenolate …
Number of citations: 17 pubs.acs.org
J Serrano-Plana, A Company, M Costas - Advances in Inorganic Chemistry, 2017 - Elsevier
Oxygenase enzymes catalyze the oxidation of hydrocarbons in a regio- and stereoselective manner using O 2 as a sacrificial oxidant. These enzymes, which often contain iron and/or …
Number of citations: 2 www.sciencedirect.com
SS Rocks - 2009 - search.proquest.com
Extradiol catechol dioxygenases (EDOs), which regiospecifically cleave catechols, have been identified as the bottleneck in the catabolism of PCBs. The sensitivity of EDOs to …
Number of citations: 1 search.proquest.com
H Cui, X Liu, R Jing, M Zhang, L Wang, L Zheng… - Journal of Soil Science …, 2020 - Springer
The present study aimed to explore the mechanisms and soil properties of eggplant production and quality, as well as the bacterial community structure, soil physico-chemical properties…
Number of citations: 12 link.springer.com
H Chihara, N Nakamura - Nuclei Zr-Bi, 1989 - Springer
This document is part of Subvolume C ‘Nuclei Zr - Bi’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com
H Chihara, N Nakamura - Nuclei D-Cl, 1988 - Springer
This document is part of Subvolume A ‘Nuclei D - Cl’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com

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